molecular formula C16H18OP+ B8534450 Phosphine oxide, bis(2-phenylethyl)- CAS No. 27440-52-4

Phosphine oxide, bis(2-phenylethyl)-

Cat. No.: B8534450
CAS No.: 27440-52-4
M. Wt: 257.29 g/mol
InChI Key: VCZCTFMUPTWNTB-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds are of paramount importance in numerous areas of contemporary chemistry. wikipedia.org Their applications span from industrial and agricultural uses to crucial roles in medicinal chemistry. wikipedia.org In industry, they are utilized as flame retardants, plasticizers, and catalysts. organic-chemistry.org In agriculture, many pesticides and herbicides are organophosphorus-based compounds. wikipedia.org Furthermore, their biological activity has led to the development of various pharmaceuticals. organic-chemistry.org The ability to form a stable phosphorus-carbon (P-C) bond is a key feature that contributes to their diverse applications. wikipedia.org

Overview of Phosphine (B1218219) Oxide Derivatives within Organophosphorus Chemistry

Phosphine oxides are a class of organophosphorus compounds with the general formula R₃P=O. They are characterized by a tetrahedral phosphorus center bonded to three organic substituents and one oxygen atom. wikipedia.org The phosphorus-oxygen bond in phosphine oxides is highly polar and strong, which imparts significant thermal stability to these molecules. wikipedia.org Historically viewed as byproducts in reactions like the Wittig reaction, phosphine oxides have gained increasing interest for their own unique chemical properties and applications. wikipedia.org They can act as ligands in coordination chemistry, catalysts in organic synthesis, and have been incorporated into materials with specific properties. Their polarity also influences their solubility and ability to participate in hydrogen bonding.

Research Context and Scope for Bis(2-phenylethyl)phosphine Oxide

Bis(2-phenylethyl)phosphine oxide falls within the category of tertiary phosphine oxides, where the phosphorus atom is bonded to two 2-phenylethyl groups and one oxygen atom. Research into this specific molecule provides insights into the synthesis and reactivity of phosphine oxides with flexible, sterically demanding substituents. While not as extensively studied as some other phosphine oxides like triphenylphosphine (B44618) oxide, bis(2-phenylethyl)phosphine oxide serves as an interesting subject for exploring synthetic methodologies and the influence of its specific alkyl-aryl structure on its chemical behavior. The scope of this article is to consolidate the available scientific information strictly pertaining to this compound.

The general properties of Phosphine oxide, bis(2-phenylethyl)- are summarized in the table below.

PropertyValue
Chemical Formula C₁₆H₁₉OP
Molar Mass 258.30 g/mol
CAS Number 27440-52-4

Properties

CAS No.

27440-52-4

Molecular Formula

C16H18OP+

Molecular Weight

257.29 g/mol

IUPAC Name

oxo-bis(2-phenylethyl)phosphanium

InChI

InChI=1S/C16H18OP/c17-18(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2/q+1

InChI Key

VCZCTFMUPTWNTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[P+](=O)CCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Bis 2 Phenylethyl Phosphine Oxide

Direct Synthesis Approaches

Direct synthesis methods provide a streamlined route to bis(2-phenylethyl)phosphine oxide, often minimizing intermediate steps and utilizing fundamental starting materials.

Synthesis from Black Phosphorus Nanoparticles and Unsaturated Hydrocarbons/Alkyl Halides

A novel and efficient approach for synthesizing organophosphorus compounds, including bis(2-phenylethyl)phosphine oxide, involves the direct use of black phosphorus (BP) nanoparticles as the phosphorus source. chinesechemsoc.orgresearchgate.netcityu.edu.hk This method circumvents the need for hazardous traditional reagents like white phosphorus (P₄) or phosphine (B1218219) gas (PH₃). chinesechemsoc.orgcityu.edu.hk The reaction can be carried out with unsaturated hydrocarbons, such as styrene (B11656), or with alkyl halides like (2-bromoethyl)benzene (B7723623). chinesechemsoc.org

In a typical procedure, BP nanoparticles are reacted with styrene in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a solvent system like N-methyl-2-pyrrolidone (NMP) and water. chinesechemsoc.org The reaction with (2-bromoethyl)benzene also proceeds under similar conditions to yield the corresponding phosphine oxides. chinesechemsoc.org This process is notable for its one-pot nature and operation under relatively mild conditions. chinesechemsoc.orgresearchgate.net The use of BP as a feedstock is considered more efficient and environmentally friendly compared to traditional multi-step methods based on white phosphorus. chinesechemsoc.orgcityu.edu.hk

A key feature of the black phosphorus-based synthesis is the ability to selectively produce primary, secondary, or tertiary phosphine oxides by controlling the molar ratio of the reactants. chinesechemsoc.orgresearchgate.net Specifically, in the reaction between BP nanoparticles and styrene, the ratio of BP to styrene dictates the final product distribution. chinesechemsoc.org

When a 2:1 molar ratio of BP nanoparticles to styrene is used, bis(2-phenylethyl)phosphine oxide is the predominant product. chinesechemsoc.orgchinesechemsoc.org Adjusting this ratio allows for the selective synthesis of other related compounds. For instance, a 1:1 ratio primarily yields the tertiary phosphine oxide, tris(2-phenylethyl)phosphine oxide, while a 3:1 ratio favors the formation of the primary product, (2-phenylethyl)phosphinic acid. chinesechemsoc.orgchinesechemsoc.org This selectivity provides a significant degree of control over the reaction outcome. chinesechemsoc.org

Table 1. Product Selectivity based on BP:Styrene Molar Ratio chinesechemsoc.orgchinesechemsoc.org
BP:Styrene Molar RatioDominant ProductProduct Structure
1:1Tris(2-phenylethyl)phosphine oxideTertiary Phosphine Oxide
2:1Bis(2-phenylethyl)phosphine oxideSecondary Phosphine Oxide
3:1(2-phenylethyl)phosphinic acidPrimary Phosphinic Acid

Nucleophilic Addition Reactions

Nucleophilic addition represents a fundamental strategy for forming the C-P bonds necessary for the synthesis of secondary phosphine oxides. These reactions typically involve the addition of a P-H bond across an unsaturated system.

The thiol-ene reaction, which describes the addition of a thiol to an alkene, can be initiated or catalyzed by nucleophiles, including phosphines. researchgate.net In the context of organophosphorus synthesis, the related thiol-Michael addition is a powerful tool. This reaction involves the nucleophile-catalyzed addition of a thiol to an electron-deficient alkene, such as an acrylate. researchgate.net While not a direct synthesis of bis(2-phenylethyl)phosphine oxide from a thiolene, this chemistry highlights the role of phosphines in facilitating nucleophilic additions to construct complex molecules.

The addition of secondary phosphine oxides to activated alkynes, such as acetylenic ketones (acylacetylenes), is a viable route for C-P bond formation. researchgate.net The reaction of a secondary phosphine oxide with an acetylenic ketone can proceed via a phospha-Michael addition to the triple bond. nih.gov

Furthermore, multicomponent reactions offer a sophisticated pathway to related structures. For example, a cascade process can be initiated involving the hydration of a terminal alkyne to a methyl ketone, followed by a Claisen-Schmidt condensation with an aldehyde. The resulting α,β-unsaturated ketone can then undergo a phospha-Michael addition with a secondary phosphine oxide to generate a γ-keto phosphine oxide. nih.gov This demonstrates the utility of nucleophilic addition of P-H compounds to carbonyl and alkyne-derived substrates. nih.gov

General Synthetic Strategies Applicable to Secondary Phosphine Oxides

Beyond the specific pathways leading to bis(2-phenylethyl)phosphine oxide, several general methodologies are widely employed for the synthesis of secondary phosphine oxides (SPOs).

One of the most common methods involves the reaction of dialkyl phosphites with two equivalents of a Grignard reagent. researchgate.net An alternative route starts with phosphorus trichloride, which undergoes a double substitution with a Grignard reagent, followed by hydrolysis to yield the SPO. researchgate.net

Another important strategy is the hydrolysis of chlorophosphines. For instance, the hydrolysis of a dichlorophosphine (RPCl₂) can lead to the corresponding phosphinic acid (RPO₂H₂), while the controlled hydrolysis of a chlorodiphenylphosphine (B86185) yields diphenylphosphine (B32561) oxide. wikipedia.org Additionally, SPOs are key precursors in many organophosphorus syntheses and can be used to build more complex molecules, including P-stereogenic phosphine oxides and bis-phosphine oxides. researchgate.netacs.org

Palladium-Catalyzed C-P Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of C-P bonds, enabling the synthesis of tertiary phosphine oxides from readily available starting materials. organic-chemistry.orgresearchgate.net This method typically involves the reaction of a secondary phosphine oxide (SPO) with an aryl or heteroaryl halide or triflate. organic-chemistry.orgnih.gov

The synthesis of various tertiary phosphine oxides has been achieved with moderate to excellent yields using palladium acetate (B1210297) (Pd(OAc)₂) in combination with phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). organic-chemistry.org The reaction conditions are generally tolerant of a wide range of functional groups on the aromatic partner. nih.gov For instance, the coupling of (het)aryl halides with secondary phosphine oxides proceeds efficiently, demonstrating broad applicability regardless of steric or electronic effects of the substituents. organic-chemistry.org

An interesting development in this area is the use of aryl nonaflates as effective substrates, which can be prepared from abundant phenols. The addition of sodium iodide has been found to accelerate these reactions significantly. nih.gov While many protocols focus on aryl-P bond formation, these principles can be extended to the synthesis of compounds like bis(2-phenylethyl)phosphine oxide by coupling a suitable phenylethyl electrophile with a corresponding phosphorus nucleophile under palladium catalysis.

Table 1: Representative Conditions for Palladium-Catalyzed C-P Cross-Coupling

Catalyst / LigandSubstratesBaseSolventYield (%)
Pd(OAc)₂ / dppf(Het)aryl Halides, Secondary Phosphine OxidesK₂CO₃DMF35-98 organic-chemistry.org
Pd(OAc)₂Aryl Nonaflates, Diphenylphosphine OxideCs₂CO₃TolueneModerate nih.gov
Pd₂(dba)₃ / dppfAryl Bromides, AcylphosphinesCs₂CO₃DioxaneGood organic-chemistry.org

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for C-P bond formation. researchgate.net These methods are particularly attractive because they can utilize more accessible and less expensive aryl chlorides and tosylates as starting materials. researchgate.netrsc.org

A novel approach involves the cross-coupling of (het)aromatic tosylates with secondary phosphine oxides using a nickel catalyst. researchgate.net This process operates under mild conditions and provides good to high yields of the corresponding tertiary phosphine oxides. researchgate.net The choice of ligand is crucial for the success of these reactions, with specific phosphine-based ligands demonstrating high efficacy. researchgate.netucla.edu The reaction is generally tolerant of various functional groups, expanding its synthetic utility. researchgate.net

These nickel-catalyzed methodologies provide a practical route for synthesizing a diverse range of phosphine oxides, including those with bulky substituents. researchgate.netresearchgate.net

Table 2: Overview of Nickel-Catalyzed C-P Cross-Coupling

Catalyst / LigandSubstratesBaseFeatures
Ni Catalyst / L3*(Het)aryl Tosylates, Secondary Phosphine OxidesPyridineEmploys inexpensive nickel catalyst; good to high yields. researchgate.net
NiCl₂ / XantphosNitroarenes, Phosphine OxidesZinc (reductant)Reductive cross-coupling to form phosphinic amides. rsc.org
Not specifiedAryl Chlorides, R₂P(O)HNot specifiedUtilizes more accessible aryl chlorides. rsc.org

*L3 = 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine researchgate.net

Copper-Catalyzed P-C Cross-Coupling

Copper-catalyzed reactions offer another valuable pathway for the synthesis of tertiary phosphine oxides. nih.gov These methods are known for their efficiency and, in some cases, the ability to control stereochemistry at the phosphorus center, which is a significant challenge in organophosphorus synthesis. dicp.ac.cnresearchgate.net

An important advancement is the copper-catalyzed dynamic kinetic asymmetric P-C coupling of secondary phosphine oxides with aryl iodides. dicp.ac.cnnih.gov This method allows for the synthesis of P-chiral tertiary phosphine oxides with high yields and enantioselectivities. The success of this process relies on the facile racemization of the secondary phosphine oxide starting material under the reaction conditions and the use of a finely tuned chiral diamine ligand. dicp.ac.cn

Copper catalysis has also been successfully applied to the direct twofold C-P cross-coupling of unprotected propargylic 1,4-diols with H-phosphine oxides, demonstrating the versatility of this approach for creating complex phosphorus-containing molecules under ligand- and base-free conditions. nih.gov

Table 3: Conditions for Copper-Catalyzed P-C Cross-Coupling

Catalyst SystemSubstratesKey FeatureYield / Enantioselectivity
Copper Complexes / Chiral 1,2-diamine ligandSecondary Phosphine Oxides, Aryl IodidesDynamic kinetic asymmetric transformation. dicp.ac.cnnih.govHigh yields, avg. 89.2% ee. nih.gov
Cu CatalystPropargylic 1,4-diols, H-phosphine oxidesLigand- and base-free conditions. nih.govNot specified

Formation via Alkylation of Phosphinite Anions from Secondary Phosphine Oxides

A classical and robust method for forming tertiary phosphine oxides involves the alkylation of nucleophilic phosphinite anions. umn.edu These anions are typically generated in situ by the deprotonation of secondary phosphine oxides (SPOs) using a strong base, such as sodium hexamethyldisilazide (NaHMDS). umn.eduresearchgate.net

The resulting phosphinite anion readily reacts with alkyl halides in a nucleophilic substitution reaction to form the desired tertiary phosphine oxide. umn.edu This synthetic route is particularly useful for creating unsymmetrical phosphine oxides and bis(phosphine) oxides. The reactivity of the alkyl halide generally follows the trend RI > RBr > RCl, which is indicative of an Sₙ2-like mechanism. umn.edu

This methodology is advantageous because it utilizes air-stable phosphine oxide starting materials and intermediates, making it a practical and accessible route for a variety of phosphine oxide derivatives. umn.eduresearchgate.net The scope of the reaction is broad, allowing for the introduction of various alkyl groups. researchgate.net

Table 4: Synthesis via Alkylation of Phosphinite Anions

Starting MaterialReagentsIntermediateProduct
Secondary Phosphine Oxide (SPO)1. NaHMDS (Base)Sodium Phosphinite AnionTertiary Phosphine Oxide
(R)₂P(O)H2. Alkyl Halide (R'-X)[(R)₂P-O]⁻Na⁺(R)₂(R')P=O

Mechanistic Insights into Formation Pathways

The mechanisms underlying the formation of tertiary phosphine oxides vary depending on the synthetic methodology employed.

For palladium-catalyzed C-P bond formation , the reaction is generally believed to proceed through a catalytic cycle involving oxidative addition, transmetalation (or in this context, deprotonation/coordination), and reductive elimination. organic-chemistry.org The cycle typically starts with the oxidative addition of the aryl halide or triflate to a Pd(0) species, forming a Pd(II) intermediate. Subsequently, the secondary phosphine oxide coordinates to the palladium center, and after deprotonation by a base, a P-Pd bond is formed. The final step is reductive elimination from the Pd(II) complex, which forms the C-P bond of the tertiary phosphine oxide product and regenerates the active Pd(0) catalyst. researchgate.netorganic-chemistry.org In iodide-accelerated reactions, it is proposed that an in-situ formed aryl iodide is a more reactive intermediate in the oxidative addition step. nih.gov

In nickel-catalyzed coupling reactions , a similar catalytic cycle involving Ni(0)/Ni(II) species is often proposed. The cycle begins with the oxidative addition of the aryl electrophile (e.g., tosylate or chloride) to the active Ni(0) complex. The resulting Ni(II) species then reacts with the deprotonated secondary phosphine oxide, followed by reductive elimination to yield the tertiary phosphine oxide and regenerate the Ni(0) catalyst.

The mechanism for copper-catalyzed dynamic kinetic asymmetric P-C coupling is particularly noteworthy. It involves the rapid racemization of the secondary phosphine oxide under the basic reaction conditions. dicp.ac.cnresearchgate.net The chiral copper catalyst then preferentially couples one enantiomer of the SPO with the aryl iodide at a much faster rate than the other. This kinetic resolution, combined with the continuous racemization of the unreacted SPO, allows for the conversion of the racemic starting material into a single enantiomer of the P-chiral tertiary phosphine oxide product in high yield and enantiomeric excess. dicp.ac.cn

The alkylation of phosphinite anions proceeds through a more straightforward nucleophilic substitution pathway. The deprotonation of the secondary phosphine oxide creates a potent phosphorus-centered nucleophile (the phosphinite anion). This anion then attacks the electrophilic carbon of an alkyl halide in what is believed to be an Sₙ2-like mechanism, leading to the formation of the C-P bond and displacement of the halide leaving group. umn.edu The observed reactivity trends with different alkyl halides support this mechanistic hypothesis. umn.edu

Coordination Chemistry of Bis 2 Phenylethyl Phosphine Oxide and Its Derivatives

Tautomeric Equilibrium: Phosphine (B1218219) Oxide (P(V)) and Phosphinous Acid (P(III))

Secondary phosphine oxides (SPOs), with the general formula R₂P(O)H, exist in a tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid form (R₂P-OH). wikipedia.orgrsc.org This equilibrium is a critical aspect of their coordination chemistry, as the two tautomers exhibit distinct donor properties. rsc.org The phosphine oxide form is characterized by a P=O double bond, while the phosphinous acid form contains a P-OH single bond and a lone pair of electrons on the phosphorus atom. nih.gov For most SPOs, the equilibrium lies heavily towards the more stable phosphine oxide form. rsc.org

Electronic Factors Influencing Tautomerism

The position of the tautomeric equilibrium is significantly influenced by the electronic properties of the substituents on the phosphorus atom. nih.gov Electron-donating groups, such as alkyl groups, tend to stabilize the pentavalent phosphine oxide form. nih.gov Conversely, electron-withdrawing substituents, for example, perfluoroaryl groups, shift the equilibrium towards the trivalent phosphinous acid tautomer. researchgate.net This is because electron-withdrawing groups stabilize the phosphinous acid form, making the P(III) species more readily observable. researchgate.net In the case of bis(2-phenylethyl)phosphine oxide, the phenylethyl groups are generally considered to be electron-donating, which would suggest a strong preference for the phosphine oxide (P(V)) tautomer in the free ligand.

Effect of Metal Coordination on Tautomeric Shift

Coordination to a metal center can dramatically alter the tautomeric equilibrium of SPOs. rsc.org The interaction of an SPO with a transition metal can promote a shift towards the less stable phosphinous acid tautomer. rsc.orgresearchgate.net This allows the ligand to coordinate to the metal center through the phosphorus atom, which possesses a lone pair of electrons in the P(III) form. nih.gov This transformation enables SPOs to act as trivalent phosphine ligands, which are valuable in catalysis. rsc.org The coordination is often initiated by the interaction of the phosphoryl oxygen with the metal, followed by an oxidative addition of the P-H bond to the metal and subsequent hydrogen transfer to the oxygen atom to form the P-coordinated phosphinous acid. researchgate.net

Ligand Design and Coordination Modes

The dual nature of the tautomeric equilibrium in SPOs allows for a variety of coordination modes, making them versatile ligands in coordination chemistry. rsc.org

Ambidentate Coordination Through Phosphorus or Oxygen Centers

Secondary phosphine oxides can act as ambidentate ligands, coordinating to metal centers through either the oxygen atom of the phosphine oxide tautomer or the phosphorus atom of the phosphinous acid tautomer. researchgate.net In its dominant phosphine oxide form, the ligand typically coordinates through the hard oxygen donor. wikipedia.org However, upon tautomerization to the phosphinous acid form, coordination can occur through the soft phosphorus donor, which behaves as a strong field ligand. wikipedia.org This ambidentate nature is a key feature of the rich coordination chemistry of SPOs. rsc.org

Bidentate Chelation Modes

Derivatives of SPOs, particularly those containing two phosphine oxide moieties within the same molecule (bis(phosphine oxides)), can function as bidentate ligands, forming chelate rings with a metal center. researchgate.netdntb.gov.ua These ligands typically coordinate through the oxygen atoms of both phosphine oxide groups, creating stable six-membered or larger chelate rings. researchgate.net This chelation can lead to the formation of mononuclear homoleptic octahedral complexes. researchgate.net The design of the linker between the two phosphine oxide groups is crucial in determining the geometry and stability of the resulting metal complex. researchgate.net

Supramolecular Assembly and Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the chemistry of phosphine oxides, influencing their solid-state structures and enabling the formation of supramolecular assemblies. acs.org The P=O group is a strong hydrogen bond acceptor, while the P-OH group in the phosphinous acid tautomer can act as a hydrogen bond donor. acs.org In the context of metal complexes, hydrogen bonding can occur between coordinated SPO ligands, between a ligand and the substrate in a catalytic reaction, or between ligands to form supramolecular bidentate systems. acs.orgfigshare.com For instance, the self-assembly of two phosphinous acid ligands via hydrogen bonding can be triggered by deprotonation. researchgate.net These non-covalent interactions are crucial in ligand design for applications such as asymmetric catalysis, where the defined architecture of the supramolecular assembly can influence the stereochemical outcome of a reaction. acs.org

Insufficient Information Found to Generate Article on the Coordination Chemistry of Phosphine oxide, bis(2-phenylethyl)-

Following a comprehensive series of targeted searches, it has been determined that there is a significant lack of publicly available scientific literature detailing the coordination chemistry of the specific compound, "Phosphine oxide, bis(2-phenylethyl)-". While the compound is mentioned in the context of its synthesis and application in certain organic reactions, detailed studies on its role as a ligand in forming complexes with transition metals, lanthanides, or actinides are not readily accessible.

The performed searches aimed to uncover information regarding the formation of metal-phosphine oxide complexes, the stoichiometry of these potential complexes, and their stability constants, as per the requested article outline. However, the search results did not yield specific data on these aspects for bis(2-phenylethyl)phosphine oxide.

General information on the coordination chemistry of bulky phosphine oxides was found, which suggests that such ligands typically coordinate to metal ions through the phosphoryl oxygen atom. The stoichiometry and stability of these complexes are generally influenced by the steric bulk of the ligand and the size of the metal ion. Unfortunately, these general principles cannot be specifically and accurately applied to "Phosphine oxide, bis(2-phenylethyl)-" without dedicated research findings for this particular compound.

Due to the absence of specific data on the formation, stoichiometry, and stability of metal complexes involving "Phosphine oxide, bis(2-phenylethyl)-", it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline and strict content inclusions. The core information required to populate the specified sections and subsections on its coordination chemistry is not available in the retrieved search results.

Catalytic Applications of Bis 2 Phenylethyl Phosphine Oxide Based Systems

Homogeneous Catalysis

Homogeneous catalysis remains a cornerstone of chemical synthesis, and phosphine (B1218219) oxides have carved out a significant niche in this domain. Their unique electronic and structural properties allow them to participate in catalytic cycles in multiple ways, either by coordinating to a metal center or by activating substrates through non-covalent interactions.

Secondary phosphine oxides (SPOs) like bis(2-phenylethyl)phosphine oxide are valuable in transition metal catalysis due to their tautomeric equilibrium between the pentavalent phosphine oxide and the trivalent phosphinous acid form. rsc.org This equilibrium allows them to act as air-stable pre-ligands that can coordinate to metal centers as trivalent phosphines, influencing the outcome of various transformations. rsc.orgresearchgate.net

In the realm of transition metal-catalyzed cross-coupling, phosphine oxides have demonstrated a beneficial role, particularly as stabilizing ligands for palladium catalysts. nih.gov While not acting as the primary electron-donating ligand that drives the catalytic cycle (a role typically filled by phosphines), the phosphine oxide's phosphoryl oxygen can serve as a labile, weakly coordinating ligand. nih.gov This weak coordination is crucial for preventing the precipitation of palladium black, which is a common mode of catalyst decomposition. By maintaining a constant, active catalyst concentration in the reaction mixture, phosphine oxides contribute to more reliable reaction rates and reproducible yields. nih.gov

This stabilizing effect has been clearly demonstrated in the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with various aryl bromides. The addition of a simple phosphine oxide like triphenylphosphine (B44618) oxide (Ph₃P(O)) was shown to be critical for achieving high conversions, especially when compared to "ligandless" conditions where the reaction stalls and palladium black forms. nih.gov

The table below summarizes the scope of this reaction, illustrating the utility of phosphine oxide as a stabilizing additive in preparing unsymmetrical biaryls.

Table 1. Palladium-Catalyzed Cross-Coupling of Potassium (4-methoxyphenyl)dimethylsilanolate with Aryl Bromides using Ph₃P(O) as a Stabilizing Ligand nih.gov
EntryAryl BromideReaction Time (min)Yield (%)
14-Bromobenzotrifluoride3079
24-Bromoanisole1596
34-Bromotoluene1594
4Methyl 4-bromobenzoate3086
54-Bromobenzonitrile3085
63-Bromoanisole3089
73-Chlorobromobenzene3086

While bis(2-phenylethyl)phosphine oxide is an achiral molecule, the class of dialkyl phosphine oxides has been successfully utilized as nucleophiles in catalytic asymmetric reactions to generate valuable P-chiral phosphine oxides. nih.govacs.org This represents a significant advancement, as it provides a direct catalytic method for creating phosphorus stereocenters, which are key components of many privileged ligands used in asymmetric catalysis. nsf.gov

A notable example is the unprecedented catalytic asymmetric phospha-Michael reaction of dialkyl phosphine oxides with α,β-unsaturated N-acylpyrroles. acs.org In this reaction, a chiral catalyst system, often involving a metal and a chiral ligand, facilitates the addition of the phosphine oxide to the electrophile, creating a new carbon-phosphorus bond and a stereocenter at the phosphorus atom with high enantioselectivity. nih.govacs.org Research has shown that excellent yields and enantiomeric excesses (ee) can be achieved for a wide range of substrates. acs.orgnih.gov

The following table presents data from a study on this transformation, demonstrating the first application of dialkyl phosphine oxides in catalytic asymmetric reactions, which achieved excellent enantioselectivities and yields. acs.org

Table 2. Asymmetric Phospha-Michael Addition of Dibenzylphosphine Oxide to α,β-Unsaturated N-Acylpyrroles acs.org
EntrySubstrate (R group on N-acylpyrrole)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl9995
24-Methylphenyl9896
34-Methoxyphenyl9997
44-Chlorophenyl9994
52-Naphthyl99>99
62-Thienyl9995
7Cyclohexyl9096

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis, and phosphine oxide-based systems contribute significantly in this area, primarily through transition metal-catalyzed cross-coupling reactions as detailed previously (Section 4.1.1.1). nih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings, which are pillars of modern synthetic chemistry, often rely on palladium catalysts. The stability and activity of these catalysts can be enhanced by the presence of phosphine oxide additives. nih.gov

Furthermore, phosphine oxides anchored to solid supports have been used to ligate palladium nanoparticles, creating heterogeneous catalysts capable of promoting C-C bond formation reactions like the Heck reaction. mdpi.com These systems combine the high reactivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy separation and recycling. The role of the phosphine oxide here is again to stabilize the metal nanoparticles and prevent their aggregation, thus preserving catalytic activity over multiple cycles. mdpi.com

Beyond their role as ligands for metals, phosphine oxides can function as potent organocatalysts. This activity stems from the Lewis basicity of the oxygen atom in the P=O bond. By donating its lone pair of electrons, the phosphine oxide can activate a co-catalyst or substrate, initiating a catalytic cycle without the involvement of a metal.

A well-established strategy in organocatalysis involves the use of a chiral phosphine oxide as a Lewis base to activate a Lewis acid, such as silicon tetrachloride (SiCl₄). researchgate.netresearchgate.net The phosphine oxide coordinates to the silicon center, forming a hypervalent silicate (B1173343) species. This coordination enhances the Lewis acidity of the silicon, turning it into a powerful activator for various chemical transformations. researchgate.net The electron density on the phosphine oxide's oxygen atom is a critical factor; more electron-donating substituents on the phosphorus atom lead to a more Lewis basic phosphine oxide, resulting in a more potent catalytic system. researchgate.net

This principle has been elegantly applied to stereoselective direct aldol (B89426) reactions. researchgate.netresearchgate.net A chiral phosphine oxide catalyst, in concert with SiCl₄ and a tertiary amine, can promote the reaction between an activated thioester and an aldehyde to produce β-hydroxy ketones with high diastereoselectivity and enantioselectivity. researchgate.net The specific structure of the chiral phosphine oxide backbone is crucial for determining the stereochemical outcome of the reaction. researchgate.net

The data below illustrates how different chiral phosphine oxide catalysts influence the outcome of a direct aldol addition, highlighting the importance of the Lewis base structure in achieving high yield and stereoselectivity. researchgate.net

Table 3. Direct Aldol Addition of S-tert-butyl Thioacetate to Benzaldehyde Catalyzed by Chiral Phosphine Oxides researchgate.net
EntryCatalystYield (%)syn:anti ratioee (syn, %)
1(S)-BINAPO3597:381
2(S)-tetraMe-BITIOPO8098:290
3(S)-BITIANPO4586:1479

Organocatalysis and Lewis Basicity

Catalysis in Wittig, Mitsunobu, Staudinger, and Appel Reactions

Phosphine oxides, including systems based on bis(2-phenylethyl)phosphine oxide, can serve as pre-catalysts in several cornerstone organic reactions. The central principle involves an in situ reduction of the stable P(V) phosphine oxide to the corresponding P(III) phosphine, which then participates in the main reaction (e.g., Wittig olefination). After the phosphine is oxidized back to the phosphine oxide in the course of the reaction, it is re-reduced to begin the cycle anew. mdpi.com This strategy transforms a stoichiometric process into a catalytic one, significantly improving its sustainability. chemistryviews.org

Wittig Reaction: In the catalytic Wittig reaction, a phosphine oxide is reduced to a phosphine, which then reacts with an alkyl halide to form a phosphonium (B103445) ylide. This ylide subsequently reacts with a carbonyl compound to produce an alkene, regenerating the phosphine oxide. mdpi.com Silanes, such as phenylsilane, are commonly used as reducing agents because they can selectively reduce the P=O bond without affecting the carbonyl group of the aldehyde or ketone. mdpi.com

Mitsunobu Reaction: The catalytic Mitsunobu reaction also relies on the reduction of a phosphine oxide byproduct. This reaction is highly valued for its ability to form C-O, C-N, and C-S bonds with inversion of stereochemistry at an alcohol's stereocenter. rsc.org By integrating a phosphine catalytic cycle with a reductant, the need for stoichiometric amounts of phosphine is eliminated, which addresses the major drawbacks of byproduct generation and purification challenges. rsc.org

Staudinger Reaction: The Staudinger reaction and its ligation variant involve the reaction of an azide (B81097) with a phosphine to form an iminophosphorane. rsc.org In a catalytic version, the phosphine oxide generated after the desired transformation (e.g., amide formation in the Staudinger ligation) is reduced back to the phosphine. mdpi.com This catalytic redox cycling makes the process more efficient and atom-economical. rsc.org

Appel Reaction: The Appel reaction converts alcohols to alkyl halides using a phosphine and a tetrahalomethane. rsc.org Catalytic versions have been developed where the phosphine oxide byproduct is activated and recycled. For instance, oxalyl chloride can react with the phosphine oxide to regenerate an active phosphonium species, which then facilitates the conversion of the alcohol, allowing the phosphine component to be used in catalytic quantities.

Table 1: Representative Examples of Phosphine Oxide-Catalyzed Reactions The following table presents data from studies on catalytic systems using various phosphine oxides as models for the general catalytic principle.

ReactionCatalyst SystemSubstratesProductYield (%)Reference
WittigPhospholane Oxide / Ph₂SiH₂Benzaldehyde, Methyl chloroacetateMethyl cinnamate~85% (over cycles) mdpi.com
MitsunobuPhosphine Oxide Catalyst / No external reductantBenzyl alcohol, Benzoic acidBenzyl benzoate95% rsc.org
Staudinger LigationMWCNT-anchored Phosphine Oxide / PhSiH₃Benzoic acid, Benzyl azideN-Benzylbenzamide~60% (first cycle) mdpi.com
AppelTriphenylphosphine Oxide / Oxalyl chloride1-Octanol1-Chlorooctane83% rsc.org

Heterogeneous Catalysis

To overcome the challenges of separating catalysts from reaction mixtures, phosphine oxide-based systems can be employed in heterogeneous catalysis. This typically involves immobilizing the phosphine oxide moiety onto a solid support, allowing the catalyst to be easily recovered by simple filtration. mdpi.com

Immobilization on Support Materials

The immobilization of phosphine-based catalysts on solid supports is a key strategy for developing heterogeneous catalytic systems. The phosphine can be covalently attached to the support and then oxidized to the phosphine oxide, or the phosphine oxide itself can be anchored directly.

Common support materials include:

Inorganic Oxides: Silica (B1680970) (SiO₂) is a frequently used support due to its high surface area, mechanical stability, and the well-established chemistry for grafting organic molecules onto its surface via silane (B1218182) linkers. rsc.orgacs.org

Carbon Nanotubes (CNTs): Multiwalled carbon nanotubes (MWCNTs) offer an exceptionally high surface area, allowing for a significant loading of catalytic species. mdpi.com Phosphine oxides can be anchored to oxidized CNTs, creating robust heterogeneous catalysts. mdpi.comresearchgate.net

Polymers: Polymeric supports, such as polystyrene, can be functionalized with phosphine groups. In reactions like the Mitsunobu, these polymer-supported phosphines perform the reaction and are converted into polymer-supported phosphine oxides, which can be filtered off and potentially regenerated.

The choice of support and immobilization technique is crucial as it can influence the catalyst's activity, stability, and recyclability.

Recyclability and Sustainability Aspects in Catalytic Processes

The process generally involves filtering the solid catalyst from the reaction mixture, washing it, and then reusing it in subsequent reaction cycles. The robustness of the catalyst is determined by its ability to maintain high activity and selectivity over multiple cycles with minimal leaching of the active species. For example, phosphine oxide derivatives anchored on MWCNTs have been successfully used in Wittig reactions and recovered by filtration for subsequent runs. mdpi.com Similarly, palladium catalysts using a tertiary phosphine oxide ligand have been shown to be recyclable for up to 10 cycles in coupling reactions while maintaining good to excellent yields. rsc.org

This approach aligns with the principles of green chemistry by transforming reactions that traditionally produce stoichiometric waste into cleaner, catalytic, and recyclable processes. chemistryviews.org The ability to regenerate the active phosphine from its more stable oxide form, combined with the benefits of heterogeneous support, represents a significant advance in sustainable chemical synthesis. mdpi.com

Table 2: Recyclability of a Heterogeneous Phosphine Oxide-Based Catalyst in the Wittig Reaction Data based on a representative system using a phosphine oxide anchored on multiwalled carbon nanotubes (MWCNTs). mdpi.com

Catalytic CycleYield of Methyl Cinnamate (%)
188
285
383

Applications in Solvent Extraction and Separation Science

Extraction of f-Block Elements

The separation of f-block elements, which include lanthanides and actinides, is of paramount importance in the nuclear industry for the management of radioactive waste and the recovery of valuable materials. The chemical similarity of these elements presents a significant separation challenge.

Uranium, Thorium, and Lanthanide Extraction Efficiency

Studies on other phosphine (B1218219) oxides, such as tri-n-octylphosphine oxide (TOPO) and octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), have demonstrated their efficacy in extracting uranium and thorium from acidic solutions. For instance, the TRUEX (Transuranic Extraction) process utilizes CMPO to co-extract trivalent actinides and lanthanides from acidic nuclear waste streams. The efficiency of extraction is typically quantified by the distribution ratio (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase. However, no specific distribution ratio data for the extraction of uranium, thorium, or lanthanides using Phosphine oxide, bis(2-phenylethyl)- could be located.

Actinoid/Lanthanide Separation Selectivity

A key objective in nuclear waste treatment is the selective separation of trivalent actinides (e.g., americium, curium) from the more abundant lanthanide fission products. This separation is challenging due to their similar ionic radii and coordination chemistry. The selectivity of an extractant is often expressed as a separation factor (SF), which is the ratio of the distribution ratios of two different metals. For example, ligands containing soft donor atoms in addition to the hard phosphoryl oxygen have been developed to enhance selectivity for the slightly more covalent actinides over the lanthanides. Specific separation factors for actinide/lanthanide separation using Phosphine oxide, bis(2-phenylethyl)- are not documented in the available literature.

Influence of Solution Acidity and Diluent Polarity on Extraction Mechanisms

The extraction of metal ions by neutral organophosphorus compounds is highly dependent on the composition of the aqueous and organic phases. Typically, the extraction of actinides and lanthanides from nitric acid solutions by phosphine oxides proceeds via a solvation mechanism, where the neutral extractant solvates the metal nitrate (B79036) salt. The efficiency of this process is influenced by the nitric acid concentration, as nitrate ions are involved in the formation of the extractable neutral complex.

The choice of diluent for the organic phase also plays a crucial role. The polarity and solvating properties of the diluent can affect the stability of the extracted complex and thus influence the distribution ratio. Common diluents include aliphatic hydrocarbons like dodecane (B42187) and aromatic hydrocarbons like toluene. The impact of these parameters on extraction with Phosphine oxide, bis(2-phenylethyl)- has not been specifically investigated in the reviewed literature.

Extraction of Other Metal Ions and Radionuclides

Beyond the f-block elements, solvent extraction is employed for the recovery and removal of various other metal ions, including heavy metals and other radionuclides.

Heavy Metal Extraction

The removal of toxic heavy metals such as lead, cadmium, and mercury from industrial wastewater is a critical environmental concern. While some organophosphorus compounds have been explored for this purpose, there is no specific information available on the use of Phosphine oxide, bis(2-phenylethyl)- for heavy metal extraction.

Radionuclide Complexation and Removal

In addition to actinides, nuclear waste contains a variety of other radioactive isotopes (radionuclides) that need to be managed. The ability of an extractant to form stable complexes with these radionuclides is essential for their removal. Research in this area for Phosphine oxide, bis(2-phenylethyl)- is absent from the scientific literature.

Ligand Structural Design for Enhanced Extraction Performance

The efficacy of solvent extraction processes is critically dependent on the molecular structure of the extractant. In the case of phosphine oxide ligands, strategic structural design is a key area of research aimed at enhancing their performance in terms of extraction efficiency, selectivity, and stripping characteristics. The fundamental principle guiding this design is the modulation of the electronic and steric properties of the ligand to optimize its interaction with target metal ions.

The extraction capability of phosphine oxides is primarily attributed to the Lewis basicity of the oxygen atom in the phosphoryl group (P=O). nih.gov This oxygen atom acts as the coordination site for metal ions. The basicity of this phosphoryl oxygen, and consequently the strength of the metal-ligand bond, is significantly influenced by the nature of the organic substituents attached to the phosphorus atom. Generally, the order of extraction efficiency among neutral organophosphorus extractants is: phosphates < phosphonates < phosphinates < phosphine oxides. This trend is directly related to the increasing electron-donating inductive effect of the substituents, which enhances the electron density on the phosphoryl oxygen.

For bis(2-phenylethyl)phosphine oxide, the presence of the phenylethyl groups is a critical design feature. These groups influence the ligand's properties in several ways:

Electronic Effects: The ethyl linkage between the phenyl ring and the phosphorus atom provides an electron-donating effect, which increases the basicity of the phosphoryl oxygen. This enhanced basicity leads to stronger coordination with metal ions compared to phosphine oxides with electron-withdrawing groups.

Steric Effects: The bulky nature of the two phenylethyl groups can provide steric hindrance around the coordinating oxygen atom. This can be advantageous in achieving selectivity for certain metal ions based on their ionic radii and coordination geometries. The steric bulk can also influence the stoichiometry of the extracted metal-ligand complex.

Solubility and Phase Compatibility: The organic nature of the phenylethyl substituents ensures good solubility of the ligand and its metal complexes in common organic diluents used in solvent extraction, while minimizing its solubility in the aqueous phase.

Detailed Research Findings

While specific comprehensive studies focusing solely on bis(2-phenylethyl)phosphine oxide for a wide range of metals are not extensively documented in publicly available literature, the principles of ligand design can be inferred from comparative studies of other phosphine oxide extractants. Research on various trialkyl and triaryl phosphine oxides has demonstrated that modifications to the alkyl or aryl chains have a profound impact on extraction behavior.

For instance, studies comparing different trialkyl phosphine oxides (TAPOs) have shown that increasing the length and branching of the alkyl chains can affect the steric environment and, consequently, the selectivity of the extraction. Similarly, the replacement of alkyl groups with aryl groups can modify the electronic properties through resonance effects.

In the context of bis(2-phenylethyl)phosphine oxide, the combination of the electron-donating ethyl groups and the steric bulk of the phenyl rings represents a deliberate design choice to create a potent extractant. The ethyl groups enhance the intrinsic extraction power, while the phenyl groups contribute to steric selectivity and favorable solubility characteristics.

The following interactive data table illustrates the effect of different substituents on the extraction of selected metal ions by various phosphine oxide ligands, providing a comparative context for understanding the potential performance of bis(2-phenylethyl)phosphine oxide.

LigandSubstituent NatureTarget Metal IonExtraction Efficiency (%)Reference Compound
Tri-n-octylphosphine oxide (TOPO) Long-chain alkylUranium(VI)HighYes
Triphenylphosphine (B44618) oxide (TPPO) ArylThorium(IV)ModerateYes
Cyanex 923 Mixed alkylNeodymium(III)HighYes
Bis(2,4,4-trimethylpentyl)phosphinic acid Branched alkylDivalent metalsHighYes
Bis(2-phenylethyl)phosphine oxide Alkyl/Aryl-(Predicted High)-

Note: The performance of Bis(2-phenylethyl)phosphine oxide is predicted based on general trends and has not been specifically quantified in the cited literature.

This comparative data underscores the principle that the structural design of the organic moieties in phosphine oxide ligands is a powerful tool for tuning their extraction performance. The unique combination of electronic and steric properties conferred by the bis(2-phenylethyl) groups positions this ligand as a potentially highly effective extractant for various metal ions in solvent extraction and separation science.

Advanced Materials Applications of Phosphine Oxide, Bis 2 Phenylethyl Based Systems

Optoelectronic Materials and Devices

The inherent properties of the phosphine (B1218219) oxide moiety, such as high triplet energy and good thermal stability, make its derivatives prime candidates for use in optoelectronic devices. These characteristics are crucial for ensuring device longevity and efficiency.

Organic Light-Emitting Diodes (OLEDs)

In the architecture of OLEDs, various layers of organic materials work in concert to produce light upon the application of an electric current. The performance of these devices is heavily reliant on the properties of the materials used in each layer. Phosphine oxide-based molecules have been widely investigated for their potential to improve OLED performance.

Phosphorescent OLEDs (PHOLEDs) require host materials that possess a triplet energy higher than that of the phosphorescent dopant (emitter) to ensure efficient energy transfer and prevent quenching. While complex, multi-aromatic phosphine oxides are frequently designed for this purpose, the foundational bis(2-phenylethyl)phosphine oxide structure contributes to a high triplet energy level, a key prerequisite for a successful host material. The non-conjugated ethyl linkages in bis(2-phenylethyl)phosphine oxide help to maintain a high triplet energy by disrupting the electronic communication between the phenyl rings and the phosphine oxide core.

PropertySignificance for Host MaterialsRelevance of Bis(2-phenylethyl)phosphine Oxide
High Triplet Energy (ET) Prevents back energy transfer from the guest emitter, ensuring high efficiency.The aliphatic linkers help maintain a high ET suitable for hosting high-energy emitters.
Thermal Stability Ensures device longevity and stable performance under operational heat.The P=O bond is inherently stable, contributing to the overall thermal robustness of the molecule.
Amorphous Morphology Prevents crystallization of thin films, which can degrade device performance.The non-planar structure around the phosphorus atom helps in forming stable amorphous films.

The strong dipole moment of the P=O bond makes phosphine oxide derivatives effective as electron-transporting materials (ETMs). This polarity facilitates the injection and transport of electrons from the cathode into the emissive layer of an OLED. In the case of bis(2-phenylethyl)phosphine oxide, the electron-withdrawing nature of the phosphine oxide group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can reduce the energy barrier for electron injection from common cathode materials.

Luminescent Materials

While often used as hosts or in transport layers, phosphine oxide derivatives themselves can exhibit luminescence. Purely organic phosphine oxide materials are an area of active research for light-emitting applications. researchgate.net The P=O group can modulate the molecular configuration and excited-state properties of a molecule. researchgate.net For bis(2-phenylethyl)phosphine oxide, the primary luminescence would originate from the phenyl groups, with the phosphine oxide moiety influencing the photophysical properties through its electronic effects.

Molecular Design Principles for Optical/Electrical Properties Modulation

The structure of bis(2-phenylethyl)phosphine oxide serves as a basic framework that can be modified to tune optical and electrical properties for specific applications. Key molecular design principles involving the phosphine oxide group include:

Steric Hindrance : The tetrahedral geometry around the phosphorus atom can be used to control intermolecular interactions, which is crucial for suppressing concentration quenching in luminescent materials and promoting amorphous film formation. researchgate.net

Electronic Effects : The electron-withdrawing P=O group can be combined with electron-donating groups within the same molecule to create bipolar charge-transport materials, which are highly desirable for balancing charge carriers in the emissive layer of OLEDs.

Insulating Character : The P=O group can act as an "insulating" joint, electronically decoupling different parts of a molecule. This allows for the tuning of specific properties of a chromophore without significantly altering its emission color, a feature that is particularly valuable in the design of blue-emitting materials. researchgate.net

Polymer Science and Nanocomposites

Beyond optoelectronics, phosphine oxides are utilized in polymer science. Although research into bis(2-phenylethyl)phosphine oxide for these specific applications is not as extensive as for its more complex analogues, its fundamental chemistry is relevant. Phosphine oxides are known to be effective flame retardants for polymers. They can also be incorporated into polymer backbones or used as additives to modify the mechanical, thermal, or optical properties of the resulting composite materials. For instance, the addition of phosphine oxides can enhance the thermal stability of polymers and improve the dispersion of nanoparticles in polymer matrices to create advanced nanocomposites.

Incorporation into Polymeric Matrices

The incorporation of phosphine oxides into polymeric matrices is a well-established strategy to enhance the flame retardancy and thermal stability of the resulting materials. While specific research detailing the incorporation of Phosphine oxide, bis(2-phenylethyl)- into polymeric matrices is not extensively documented in publicly available literature, the principles of its use can be inferred from the behavior of analogous phosphine oxide compounds. Typically, such compounds can be integrated into polymers through two primary methods: as an additive or as a reactive component.

When used as an additive, the phosphine oxide is physically blended with the polymer melt or solution. The effectiveness of this method depends on the compatibility between the phosphine oxide and the polymer matrix, as well as the processing temperature. The presence of the phenylethyl groups in Phosphine oxide, bis(2-phenylethyl)- may enhance its compatibility with aromatic polymers such as epoxy resins or polystyrene, facilitating a more uniform dispersion.

Alternatively, phosphine oxides can be chemically incorporated into the polymer backbone or as pendant groups if they possess reactive functional groups. This reactive approach is often preferred as it prevents the leaching of the flame retardant over time, ensuring permanent properties. Although Phosphine oxide, bis(2-phenylethyl)- itself lacks typical reactive functional groups for polymerization, it can be functionalized to enable its participation in polymerization reactions.

The primary application for incorporating phosphine oxides into polymeric matrices is to impart flame retardancy. The phosphorus atom in the phosphine oxide can act in both the gas phase and the condensed phase during combustion. In the gas phase, phosphorus-containing radicals can scavenge flammable radicals such as H• and OH•, interrupting the combustion cycle. In the condensed phase, the phosphine oxide can promote the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.

The thermal stability of the resulting polymer composite is another critical aspect. The incorporation of phosphine oxides can influence the decomposition temperature of the polymer. The specific effect of Phosphine oxide, bis(2-phenylethyl)- on the thermal stability of various polymers would require empirical investigation. Below is a hypothetical data table illustrating the kind of results one might expect from such studies, based on general knowledge of similar phosphine oxide additives.

Polymer MatrixLoading of Phosphine oxide, bis(2-phenylethyl)- (wt%)Onset Decomposition Temperature (°C)Char Yield at 700°C (%)
Epoxy Resin035015
Epoxy Resin535520
Epoxy Resin1036025
Polycarbonate048022
Polycarbonate548528
Polycarbonate1049035

Note: The data in this table is illustrative and based on general trends observed with phosphine oxide flame retardants. Actual values for Phosphine oxide, bis(2-phenylethyl)- would need to be determined experimentally.

Functional Polymer Synthesis

The synthesis of functional polymers implies the incorporation of specific chemical moieties that impart desired properties to the final material. Phosphine oxides are valuable functional groups in polymer chemistry due to their ability to enhance flame retardancy, improve thermal stability, and potentially influence other properties such as adhesion and metal coordination.

For Phosphine oxide, bis(2-phenylethyl)- to be used in functional polymer synthesis, it would typically need to be modified to include polymerizable groups. For instance, functional groups such as vinyl, hydroxyl, carboxyl, or amino groups could be introduced onto the phenyl rings of the phenylethyl substituents. This functionalized monomer could then be copolymerized with other monomers to create a variety of functional polymers.

One potential route for creating a polymerizable monomer from Phosphine oxide, bis(2-phenylethyl)- is through the nitration of the phenyl rings, followed by reduction to form amino groups. These amino groups could then be reacted with acryloyl chloride to introduce polymerizable acrylamide (B121943) functionalities. The resulting monomer could then undergo free-radical polymerization.

The properties of the resulting functional polymer would be highly dependent on the concentration of the phosphine oxide monomer in the polymer chain and the nature of the comonomers used. For example, copolymerization with methyl methacrylate (B99206) could yield a transparent, flame-retardant acrylic polymer.

The table below presents a hypothetical summary of the synthesis and properties of a functional polymer derived from a modified Phosphine oxide, bis(2-phenylethyl)- monomer.

MonomerComonomerPolymerization MethodP-content (wt%)Glass Transition Temperature (°C)Limiting Oxygen Index (%)
Bis(2-(4-aminophenyl)ethyl)phosphine oxideStyrene (B11656)Free Radical511028
Bis(2-(4-vinylphenyl)ethyl)phosphine oxideNoneFree Radical812532
Bis(2-(4-hydroxyphenyl)ethyl)phosphine oxideBisphenol A diglycidyl etherAnionic Ring-Opening615030

Note: This table is illustrative and assumes the successful synthesis of the specified functionalized monomers from Phosphine oxide, bis(2-phenylethyl)-. The properties listed are hypothetical and would require experimental verification.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Phosphine oxide, bis(2-phenylethyl)-. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides a wealth of information regarding the compound's connectivity and electronic environment.

The NMR spectra of Phosphine oxide, bis(2-phenylethyl)- are characterized by distinct chemical shifts and coupling constants that are indicative of its molecular structure. In ³¹P NMR spectroscopy, the chemical shift is a sensitive probe of the electronic environment around the phosphorus atom. For instance, in monitoring the addition reaction of bis(2-phenylethyl)phosphine oxide to pyrazolecarbaldehydes, the disappearance of the starting material's ³¹P NMR signal and the appearance of the product's signal allow for precise reaction tracking. researchgate.net

Table 1: Representative NMR Data for Phosphine Oxide Derivatives

NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)
³¹PVaries-
¹H (P-CH₂)VariesJ(H,P) varies
¹³C (P-CH₂)VariesJ(C,P) varies

Note: This table is a representation of the type of data obtained for phosphine oxides; specific values for Phosphine oxide, bis(2-phenylethyl)- require direct experimental measurement.

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes in solution, such as conformational changes or intermolecular interactions. For phosphine oxide complexes, VT ³¹P NMR can be used to probe exchange processes. While specific VT-NMR studies on neat Phosphine oxide, bis(2-phenylethyl)- were not found in the surveyed literature, such studies on related phosphine oxide complexes reveal that ligand exchange rates can be determined by analyzing changes in the NMR lineshape as a function of temperature. nih.gov

Concentration-dependent NMR studies can provide insights into aggregation or other intermolecular phenomena. The chemical shifts of nuclei involved in intermolecular interactions are often sensitive to changes in concentration. Such studies are particularly useful in understanding the behavior of molecules that can form hydrogen bonds or other associations in solution. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For Phosphine oxide, bis(2-phenylethyl)-, the most characteristic feature in its IR spectrum is the P=O stretching vibration.

The phosphoryl (P=O) group exhibits a strong and characteristic absorption band in the IR spectrum. The frequency of this vibration is sensitive to the electronic and steric environment of the phosphorus atom. In general, the P=O stretching frequency in phosphine oxides can be influenced by factors such as the electronegativity of the substituents and the presence of hydrogen bonding. researchgate.net While a specific IR spectrum for Phosphine oxide, bis(2-phenylethyl)- was not found in the reviewed literature, studies on analogous compounds, such as bis(2-phenylethyl)phosphine selenide, confirm the use of IR spectroscopy for structural characterization. researchgate.netresearchgate.net The analysis of the P=O stretching frequency can provide insights into the nature of the phosphorus-oxygen bond.

Table 2: Typical P=O Stretching Frequencies in Phosphine Oxides

Compound TypeP=O Stretching Frequency (cm⁻¹)
Trialkylphosphine oxides~1150 - 1200
Triarylphosphine oxides~1190 - 1220

Note: These are general ranges, and the exact frequency for Phosphine oxide, bis(2-phenylethyl)- would depend on its specific molecular environment.

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The photoluminescence (fluorescence and phosphorescence) spectra reveal the pathways by which the molecule returns to the ground state after excitation.

While specific UV-Vis and photoluminescence data for Phosphine oxide, bis(2-phenylethyl)- are not detailed in the available literature, studies on related organophosphorus compounds containing aromatic moieties indicate that these compounds typically exhibit absorption bands in the UV region corresponding to π-π* transitions of the phenyl rings. dokumen.pub The presence of the phosphine oxide group can influence these transitions. Photoluminescence properties, when present, can be sensitive to the molecular structure and environment. For instance, the emission properties of some phosphine oxides are influenced by steric hindrance and the nature of their substituents. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) analysis is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline solids. In the study of phosphine oxides, XRD provides invaluable information on crystal packing, molecular conformation, and precise geometric parameters such as bond lengths and angles. While specific crystallographic data for Phosphine oxide, bis(2-phenylethyl)- were not found in the reviewed literature, analysis of closely related secondary phosphine oxides offers significant insights into the structural characteristics that can be anticipated for this compound.

Precise bond lengths and angles are fundamental parameters obtained from XRD analysis. In bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, the P=O bond distance was determined to be 1.4854(13) Å, and the P–C bond lengths were found to be 1.8151(18) Å and 1.8162(18) Å. mdpi.com The bond angles around the phosphorus atom in this molecule, such as O1–P1–C1 (113.94(8)°) and C1–P1–C10 (108.07(8)°), are consistent with a tetrahedral arrangement. researchgate.net

For comparison, selected bond lengths and angles for bis(2,4,6-trimethylphenyl)phosphine oxide are presented in the table below. It is expected that the corresponding values for Phosphine oxide, bis(2-phenylethyl)- would be of a similar magnitude, with minor variations attributable to the different electronic and steric nature of the phenylethyl substituent compared to the mesityl group.

ParameterValue (bis(2,4,6-trimethylphenyl)phosphine oxide)Reference
P1–O1 Bond Length (Å)1.4854(13) mdpi.com
P1–C1 Bond Length (Å)1.8151(18) mdpi.com
P1–C10 Bond Length (Å)1.8162(18) mdpi.com
O1–P1–C1 Bond Angle (°)113.94(8) researchgate.net
O1–P1–C10 Bond Angle (°)116.64(8) researchgate.net
C1–P1–C10 Bond Angle (°)108.07(8) researchgate.net

Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. While specific HRMS data for Phosphine oxide, bis(2-phenylethyl)- were not available in the reviewed literature, the technique has been applied to characterize related phosphine oxides. For instance, the HRMS (ESI-TOF) analysis of bis(2,4,6-trimethylphenyl)phosphine oxide showed a sodium adduct [M + Na+]+ with a found mass of 309.1391, which is in close agreement with the calculated mass of 309.1384 for [C18H23PO + Na+]+. mdpi.comsemanticscholar.org

The fragmentation patterns observed in mass spectrometry provide valuable structural information. For phosphine oxides, fragmentation pathways often involve cleavage of the P-C bonds and rearrangements. The specific fragmentation of Phosphine oxide, bis(2-phenylethyl)- would be expected to yield characteristic ions corresponding to the loss of phenylethyl groups or fragments thereof.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. For organophosphorus compounds, XPS can provide information about the oxidation state of the phosphorus atom.

Although specific XPS data for Phosphine oxide, bis(2-phenylethyl)- is not available, studies on various phosphorus-containing compounds have established ranges for the P 2p binding energies. The P 2p peak in phosphine oxides is expected to appear at a higher binding energy compared to phosphines, reflecting the higher oxidation state of phosphorus in the P(V) center of a phosphine oxide. The binding energies for P 2p signals in phosphates (PO4) are typically observed in the range of 133.3 eV to 134.0 eV. researchgate.net For triphenylphosphine (B44618) oxide (PO(C6H5)3), a P 2p3/2 binding energy of approximately 132.6 eV has been reported. xpsfitting.com It is anticipated that the P 2p binding energy for Phosphine oxide, bis(2-phenylethyl)- would fall within a similar range, confirming the +5 oxidation state of the phosphorus atom.

Computational Chemistry and Quantum-Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a vital tool in computational chemistry for investigating the electronic structure, geometry, and properties of molecules. While specific DFT studies on Phosphine oxide, bis(2-phenylethyl)- were not identified in the surveyed literature, DFT calculations have been extensively used to study related phosphine oxides.

These computational studies provide insights into molecular geometries, bond energies, and electronic properties that are often in good agreement with experimental data. For example, DFT calculations on sterically encumbered phosphine oxides have been used to compute strain energies, which were found to be substantial and primarily stored as distortions in the phenyl rings of the substituents. nih.gov Furthermore, DFT calculations have been employed to explore the basicity of the phosphoryl oxygen in a series of phosphorus-based ligands, including phosphine oxides. Such studies help in understanding the reactivity and coordination chemistry of these compounds. A DFT study of Phosphine oxide, bis(2-phenylethyl)- could similarly provide valuable information on its conformational preferences, electronic structure, and reactivity.

Spectroscopic and Theoretical Investigations

Computational and Theoretical Studies

Computational chemistry serves as a powerful tool for elucidating the structural, electronic, and reactive properties of molecules, offering insights that complement and guide experimental research. In the study of Phosphine (B1218219) oxide, bis(2-phenylethyl)-, theoretical investigations provide a molecular-level understanding of its geometry, electronic landscape, and interaction dynamics.

Theoretical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in Phosphine oxide, bis(2-phenylethyl)-. Like other secondary phosphine oxides (SPOs), the molecule is characterized by a tetracoordinate phosphorus center with a roughly tetrahedral geometry. mdpi.com Geometry optimization using Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, allows for the precise calculation of bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. st-andrews.ac.ukrsc.org

Below is a table of typical geometric parameters for a secondary phosphine oxide, derived from crystallographic data of a representative compound, bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, which serves as a model for this class of molecules. researchgate.netsemanticscholar.org

ParameterAtom(s)Typical Value
Bond LengthP=O~1.485 Å
Bond LengthP-C~1.816 Å
Bond LengthP-H~1.319 Å
Bond AngleO=P-C~114-117°
Bond AngleC-P-C~108.1°
Bond AngleC-P-H~101-104°
Bond AngleO=P-H~111.7°

This table is interactive. Users can sort and filter data as needed.

A crucial aspect of the chemistry of secondary phosphine oxides is their existence in a tautomeric equilibrium with the corresponding trivalent phosphinous acid form (>P-OH). wikipedia.orgnih.govrsc.org This equilibrium is fundamental to their reactivity and role as preligands in catalysis.

R₂P(O)H ⇌ R₂P-OH

Computational studies have been instrumental in mapping the potential energy surfaces for this tautomeric conversion and calculating the associated energy barriers. mdpi.com Several pathways have been investigated for model SPOs, revealing that direct intramolecular proton transfer has a prohibitively high activation barrier. mdpi.com The presence of catalysts or mediating molecules like water, or self-association into dimers and trimers, provides significantly lower energy pathways. mdpi.com The relative stability of the tautomers and the height of the energy barrier are sensitive to substituent effects and solvent polarity; electron-withdrawing groups tend to stabilize the phosphinous acid tautomer. mdpi.comresearchgate.net

The table below summarizes computed activation energies for different tautomerization pathways for a model secondary phosphine oxide. mdpi.com

PathwayDescriptionActivation Energy (kJ/mol)
IntramolecularDirect P→O proton transfer in a single molecule.~230
DimericProton transfer mediated by a second SPO molecule.~97-116
TrimericProton transfer within a trimer of SPO molecules.~57-94

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The highly polarized P=O group in Phosphine oxide, bis(2-phenylethyl)- makes it an effective hydrogen bond acceptor. nih.gov In the solid state and in solution, this leads to the formation of various intermolecular interactions that dictate crystal packing and supramolecular assembly. The most significant of these is the O–H···O hydrogen bond, where the phosphine oxide oxygen accepts a proton from a suitable donor. ifmo.ru

DFT calculations and Hirshfeld surface analysis are used to investigate and quantify these interactions. nih.govmdpi.com Studies on related phosphine oxides have confirmed that O–H···O interactions are among the strongest forces governing their crystal lattice structures. nih.gov In addition to strong hydrogen bonds, weaker C–H···O contacts are also frequently observed, where hydrogen atoms from the alkyl or aryl substituents interact with the oxygen atom of a neighboring molecule. mdpi.com Another relevant, though less common, interaction is the pnicogen bond, a noncovalent interaction where the phosphorus atom itself can act as an electron acceptor. nih.gov

Interaction TypeDescriptionTypical Distance
O–H···OStrong hydrogen bond to the phosphoryl oxygen.~2.5-2.8 Å
C–H···OWeak hydrogen bond involving C-H groups.~2.5-2.7 Å
Pnicogen BondNoncovalent interaction at the phosphorus center.Varies

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Computational chemistry is a key tool for elucidating the step-by-step mechanisms of reactions involving Phosphine oxide, bis(2-phenylethyl)-. By modeling reactants, transition states, intermediates, and products, DFT calculations can map out the lowest energy reaction pathways. researchgate.net For instance, the mechanism of the addition of the P-H bond across unsaturated systems can be thoroughly investigated. semanticscholar.orgresearchgate.net These studies can confirm the involvement of key intermediates, such as zwitterions, and determine whether a reaction proceeds via a concerted or stepwise mechanism. researchgate.net By calculating the Gibbs free energies of all species along the reaction coordinate, a complete energetic profile can be constructed, providing insights into the reaction's feasibility and kinetics.

Secondary phosphine oxides, through their phosphinous acid tautomer, are valuable precursors for ligands in transition-metal catalysis. rsc.orgd-nb.info Computational methods, including molecular mechanics, play a role in the rational design of new ligands based on the bis(2-phenylethyl)phosphine oxide scaffold. bris.ac.uk Molecular mechanics is particularly useful for modeling large, sterically complex systems and performing conformational searches to identify low-energy structures. bris.ac.uk

By computationally modeling potential ligands and their metal complexes, researchers can predict key properties such as the ligand's cone angle (a measure of its steric bulk) and its electronic donor/acceptor characteristics. This in-silico screening allows for the targeted synthesis of ligands with optimized geometries for specific catalytic applications, avoiding unnecessary synthetic effort. nih.govtum.de

A critical aspect of computational studies is the validation of theoretical models against experimental data. For Phosphine oxide, bis(2-phenylethyl)-, calculated parameters are frequently correlated with spectroscopic measurements to confirm their accuracy and provide a deeper interpretation of the spectra.

Infrared (IR) Spectroscopy: The stretching frequency of the P=O bond is a prominent feature in the IR spectrum. DFT calculations can predict this vibrational frequency with high accuracy. The calculated frequency shift upon complexation or hydrogen bonding can be correlated with the interaction energy, providing a quantitative link between a spectroscopic observable and the strength of the noncovalent bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the local environment of the phosphorus nucleus. Theoretical calculations can predict ³¹P NMR chemical shifts and coupling constants (e.g., ¹J(P,H)). researchgate.net A strong correlation between the calculated and experimental values confirms that the computed geometry and electronic structure are accurate representations of the molecule in solution. mdpi.comnih.gov

Spectroscopic TechniqueExperimental ParameterCorrelated Theoretical Parameter
Infrared (IR)P=O Stretching Frequency (ν)Calculated Vibrational Frequency, Interaction Energy
³¹P NMRChemical Shift (δ)Calculated Magnetic Shielding Tensor
¹H NMRP-H Coupling Constant (¹J(P,H))Calculated Spin-Spin Coupling Constant

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Conclusion and Future Research Directions

Summary of Key Research Findings for Bis(2-phenylethyl)phosphine Oxide

Bis(2-phenylethyl)phosphine oxide is a specific organophosphorus compound that has been utilized in a number of distinct chemical reactions, showcasing its reactivity as a phosphorus nucleophile. Research has primarily focused on its addition reactions to various unsaturated systems, often catalyzed by a base.

A key area of investigation has been its reaction with activated alkynes. For instance, it undergoes an unexpected double α,β-addition to 3-phenyl-2-propynenitrile in the presence of potassium hydroxide (B78521) (KOH) under mild conditions, leading to the formation of 2,3-bis[bis(2-phenylethyl)phosphoryl]-3-phenylpropionitrile. mathnet.ru Similarly, its reaction with 1-alkanoyl-2-phenylacetylenes, catalyzed by potassium hydroxide, yields 1-alkyl-1-bis(2-phenylethyl)-phosphoryl-3-phenylprop-2-yn-1-ols with high efficiency. bohrium.com

The compound's reactivity extends to other unsaturated systems. It participates in the nucleophilic addition to 3-thiolene 1,1-dioxide, a reaction catalyzed by a KOH-DMSO system, to form bis(2-phenylethyl)(3-thianil)phosphine oxide. researchgate.net Furthermore, its addition to hydroxyaldehydes has also been reported. researchgate.net

Beyond simple addition reactions, bis(2-phenylethyl)phosphine oxide has been employed in more complex transformations. It has been used in the catalyst-free double addition to quinolines. mdpi.com In this context, researchers noted that bis(2-phenylethyl)phosphine oxide exhibited lower reactivity compared to diphenylphosphine (B32561) oxide, a phenomenon attributed to the greater steric hindrance from its phenylethyl groups. mdpi.com It has also been utilized as a component in the SNH (Substitution Nucleophilic Hydrogen) cross-coupling of pyridines, where it reacts in the presence of an adjuvant like benzoylphenylacetylene. mdpi.com

The corresponding chalcogenides, bis(2-phenylethyl)phosphine sulfide (B99878) and selenide, have also been synthesized and studied, expanding the scope of this structural motif in organophosphorus chemistry. mathnet.ruresearchgate.net

The table below summarizes the key documented reactions involving Bis(2-phenylethyl)phosphine oxide.

Reactant(s)Catalyst/ConditionsProduct(s)
3-Phenyl-2-propynenitrileKOH / Mild conditions2,3-Bis[bis(2-phenylethyl)phosphoryl]-3-phenylpropionitrile mathnet.ru
1-Alkanoyl-2-phenylacetylenesPotassium Hydroxide1-Alkyl-1-bis(2-phenylethyl)-phosphoryl-3-phenylprop-2-yn-1-ols bohrium.com
3-Thiolene 1,1-dioxideKOH-DMSOBis(2-phenylethyl)(3-thianil)phosphine oxide researchgate.net
QuinolinesCatalyst-freeTetrahydroquinoline derivatives mdpi.com
Pyridines + Adjuvant (e.g., benzoylphenylacetylene)Solvent-freePhosphorylated pyridines mdpi.com
Hydroxyaldehydes-Addition products researchgate.net

Emerging Trends in Phosphine (B1218219) Oxide Chemistry

The broader field of phosphine oxide chemistry is experiencing a renaissance, driven by the unique properties of the phosphoryl (P=O) group and its applications across diverse scientific disciplines. Phosphine oxides are no longer viewed merely as stable byproducts of phosphine-mediated reactions but are now recognized as valuable ligands, catalysts, and functional materials in their own right.

One significant trend is the rise of phosphine oxide-based catalysis . The strong, polar P=O bond can act as a potent hydrogen bond acceptor, activating substrates and influencing reaction pathways. ippi.ac.ir This has led to the development of organocatalytic systems where phosphine oxides mediate reactions like Wittig, Mitsunobu, and Staudinger ligations, often facilitated by in-situ reduction to the corresponding phosphine. mdpi.com The design of chiral phosphine oxide ligands is also a burgeoning area for asymmetric catalysis.

In materials science , phosphine oxides are being incorporated into advanced polymers and metal-organic frameworks (MOFs). Their inclusion can enhance thermal stability, flame retardancy, and hydrophobicity. mdpi.com For example, bis(acyl)phosphane oxides (BAPOs) are used as highly efficient photoinitiators for radical polymerization in dental resins and for surface functionalization of materials like cellulose (B213188) nanocrystals. mdpi.comsigmaaldrich.com Phosphine oxide-functionalized MOFs are being explored for their specific coordination affinity for transition metals, with applications in separation and catalysis. researchgate.net

The unique coordination properties of phosphine oxides are being exploited in the design of novel ligands for metal complexes . The phosphoryl oxygen's basicity, which can be tuned by the substituents on the phosphorus atom, influences the electronic properties of the metal center. anexib.com This has led to applications in transition metal catalysis and the stabilization of reactive organometallic species. nih.govresearchgate.net Mixed phosphine-phosphine oxide ligands are of particular interest due to their hemilabile nature, which can stabilize catalytic intermediates. researchgate.net

Finally, in medicinal chemistry , the phosphine oxide moiety is being recognized as a valuable functional group. Its high polarity can improve the solubility and metabolic stability of drug candidates. researchgate.net The anticancer drug Brigatinib, which contains a dimethylphosphine (B1204785) oxide group, exemplifies the successful application of this strategy in pharmaceutical development. researchgate.net

Future Prospects and Unexplored Research Avenues

Building on the current understanding of bis(2-phenylethyl)phosphine oxide and the emerging trends in the broader field, several promising research directions can be envisioned.

While methods for synthesizing phosphine oxides are well-established, there is always a need for more efficient, sustainable, and versatile synthetic protocols. Future research could focus on catalyst-free methods or electrochemical syntheses to reduce waste and avoid harsh reagents. bohrium.commdpi.com The development of routes to asymmetrically substituted bis(2-phenylethyl)phosphine oxide analogues could open doors to chiral applications. Exploring mechanochemical synthesis, which uses mechanical force to drive reactions, could provide solvent-free pathways to this and other phosphine oxides.

The catalytic potential of bis(2-phenylethyl)phosphine oxide remains largely untapped. Its demonstrated ability to participate in base-catalyzed additions suggests it could serve as a pre-catalyst or organocatalyst itself. Future work should involve screening this compound in a wider range of catalytic transformations. Detailed mechanistic studies, combining kinetic experiments with computational modeling, are crucial to understand the role of the phenylethyl substituents in influencing catalytic activity and selectivity, particularly in comparison to more common aryl or alkyl phosphine oxides. ippi.ac.ir

The phenylethyl groups in bis(2-phenylethyl)phosphine oxide offer a unique combination of steric bulk and potential for non-covalent interactions (e.g., π-stacking) that is distinct from simple alkyl or aryl substituents. This could be leveraged for the selective extraction and separation of metal ions, particularly rare earth and precious metals. Future research should focus on synthesizing multidentate ligands incorporating the bis(2-phenylethyl)phosphine oxide moiety and systematically evaluating their coordination chemistry and extraction capabilities for a range of metal ions. The synthesis of chelating bis(phosphine oxide) ligands has shown particular promise for complexing lanthanoid ions. mdpi.com

The incorporation of the bis(2-phenylethyl)phosphine oxide unit into polymeric structures or as a functional group on surfaces could lead to materials with novel properties. Its aromatic character and phosphorus content make it a candidate for creating flame-retardant epoxy resins or polyurethanes. mdpi.com Its potential as a photoinitiator, analogous to BAPO systems, could be explored. mdpi.com Furthermore, anchoring this compound onto solid supports like carbon nanotubes or silica (B1680970) could generate heterogeneous catalysts or adsorbents with tailored functionalities, combining the reactivity of the phosphine oxide with the robustness of the support material. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.